2-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic acid is a compound that belongs to the class of triazole derivatives, which are known for their diverse biological activities. This compound features a propanoic acid moiety attached to a 1H-1,2,4-triazole ring with an ethyl substituent, making it a subject of interest in medicinal chemistry and pharmacology. The triazole ring is significant due to its role in various biological processes and its potential as a scaffold for drug development.
The compound can be synthesized through various chemical methods, which often involve modifications of existing triazole compounds or the synthesis of new derivatives. Research has shown that derivatives of 1,2,4-triazoles exhibit pharmacological properties such as anti-cancer and anti-inflammatory activities .
2-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic acid is classified as:
The synthesis of 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic acid can be achieved through several methods:
The synthesis typically involves refluxing the starting materials under controlled conditions (temperature and time) to ensure complete reaction and optimal yield. Characterization of the product is usually performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity.
The molecular structure of 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic acid features:
The molecular formula is C6H10N3O2 with a molecular weight of approximately 158.16 g/mol. The compound's structure can be visualized through computational modeling or crystallography methods to ascertain its three-dimensional conformation.
The compound can participate in various chemical reactions typical for carboxylic acids and triazoles:
Reactions involving this compound should be conducted under controlled conditions to prevent side reactions and ensure high selectivity towards desired products.
The mechanism of action for compounds containing triazole rings often involves interaction with biological targets such as enzymes or receptors. The 1H-1,2,4-triazole moiety can act as a hydrogen bond donor or acceptor, facilitating binding interactions that may lead to biological effects.
Studies have indicated that triazole derivatives can inhibit specific enzymes involved in metabolic pathways or interfere with cellular signaling processes, contributing to their pharmacological effects .
Relevant data from spectroscopic analysis (NMR, IR) confirms the presence of characteristic functional groups associated with both the triazole ring and carboxylic acid.
The primary applications of 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic acid include:
Research continues to explore the full scope of applications for this compound in both medicinal chemistry and agricultural sciences .
The 1,2,4-triazole ring system serves as a multifunctional bioisostere capable of mimicking carboxylate groups through its sp²-hybridized nitrogen atoms and polarized C-H bonds. This mimicry is particularly valuable for glutamate receptor targeting because:
Table 1: Physicochemical Properties of 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)propanoic Acid
Property | Value |
---|---|
CAS Registry Number | 1783570-35-3 |
IUPAC Name | 2-(1-ethyl-1H-1,2,4-triazol-5-yl)propanoic acid |
Molecular Formula | C₇H₁₁N₃O₂ |
Molecular Weight | 169.18 g/mol |
SMILES | CC(C1=NC=NN1CC)C(O)=O |
InChI Key | GEZPNZAMRYXREG-UHFFFAOYSA-N |
Hydrogen Bond Donors | 1 (carboxyl OH) |
Hydrogen Bond Acceptors | 4 (triazole N, carbonyl O) |
The strategic positioning of the triazole ring relative to the propanoic acid chain critically determines receptor subtype selectivity. Key structural analogues demonstrate this principle:
Table 2: Receptor Binding Profiles of Triazole-Containing Glutamate Analogues
Compound | Structure | [³H]AMPA IC₅₀ (μM) | [³H]KA IC₅₀ (μM) | [³H]CGP39653 Kᵢ (μM) |
---|---|---|---|---|
AMPA | Native agonist | 0.039 | >100 | >100 |
NMDA | Native agonist | >100 | >100 | 6.2 |
6a | 5-Me-triazol-3-yl | 1.4 | >100 | >100 |
6b | 5-Et-triazol-3-yl | 0.98 | >100 | >100 |
6c | 5-Pr-triazol-3-yl | 5.20 | >100 | >100 |
7a | Isomeric 1-Me-triazol-5-yl | 3.1 | >100 | >100 |
8 | Triazole-aspartate hybrid | >100 | >100 | 34 |
The integration of 1,2,4-triazoles into therapeutic agents has evolved through three key phases:
Evolutionary studies reveal that kainate and metabotropic glutamate receptors containing triazole-sensitive subunits underwent positive selection during human domestication, suggesting conserved roles in stress response modulation [10]. This parallels the expansion of triazole pharmaceuticals targeting neurological and psychiatric disorders, highlighting the scaffold's biological significance beyond synthetic convenience. Current research focuses on in silico-guided triazole hybrids combining glutamate receptor affinity with auxiliary targets (e.g., kinase inhibition), potentially enabling polypharmacology within neurodegenerative disease pathways [3] [9].
Table 3: Clinically Approved 1,2,4-Triazole-Containing Drugs
Therapeutic Category | Representative Agents | Primary Target |
---|---|---|
Antifungals | Fluconazole, Voriconazole | Lanosterol 14α-demethylase (CYP51) |
Anxiolytics | Alprazolam, Estazolam | GABAₐ receptor |
Antidepressants | Trazodone | SERT, 5-HT₂ₐ receptor |
Anticancer Agents | Letrozole, Anastrozole | Aromatase (CYP19A1) |
Antivirals | Ribavirin | Inosine monophosphate dehydrogenase |
Glutamate Modulators | Bioisosteric candidates | iGluR/mGluR families |
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 3233-90-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6
CAS No.: 25309-44-8